Aminobenzoate potassium

Description

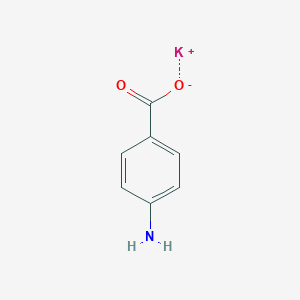

Structure

3D Structure of Parent

Properties

CAS No. |

138-84-1 |

|---|---|

Molecular Formula |

C7H7KNO2 |

Molecular Weight |

176.23 g/mol |

IUPAC Name |

potassium;4-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI Key |

YXGFRNGNLWDFIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.[K] |

Other CAS No. |

138-84-1 |

physical_description |

Solid; [Merck Index] |

Pictograms |

Irritant |

solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |

Origin of Product |

United States |

Foundational & Exploratory

Aminobenzoate Potassium: A Technical Guide on the Mechanism of Action in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), has been utilized as an antifibrotic agent for several decades. Despite its clinical use in conditions such as Peyronie's disease and scleroderma, its precise mechanism of action remains multifactorial and is not fully elucidated.[1] This technical guide synthesizes the available scientific evidence, focusing on the core molecular and cellular pathways implicated in its antifibrotic effects. The primary proposed mechanism centers on the enhancement of monoamine oxidase (MAO) activity, leading to the degradation of profibrotic biomolecules like serotonin (B10506).[2][3] Additionally, in vitro evidence points to direct effects on fibroblast proliferation and extracellular matrix synthesis.[4] This document provides a detailed overview of these mechanisms, supported by available quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Core Mechanisms of Antifibrotic Action

The antifibrotic activity of this compound is thought to result from a combination of effects, rather than a single, targeted pathway.[2] The exact biochemical pathways are still the subject of ongoing research.[1][5]

Modulation of Monoamine Oxidase (MAO) Activity and Serotonin Levels

The most prominent hypothesis for this compound's mechanism is its ability to enhance the activity of monoamine oxidase (MAO).[1][3] MAO is a critical enzyme responsible for the oxidative deamination of monoamines, including serotonin.[1]

-

Role of Serotonin in Fibrosis: Elevated levels of serotonin have been strongly linked to the pathogenesis of fibrosis. Serotonin can promote fibroblast proliferation and the deposition of extracellular matrix (ECM), contributing to the progressive nature of fibrotic diseases.

-

MAO-Mediated Degradation: By increasing MAO activity, this compound is theorized to accelerate the breakdown of serotonin in tissues.[2] This reduction in local serotonin levels is believed to mitigate its profibrotic signaling.

-

Oxygen Dependence: The function of MAO is oxygen-dependent. This compound is also suggested to increase oxygen uptake at the tissue level, which may create a more favorable environment for MAO activity and thereby enhance its fibrotic tissue degradation capabilities.[3]

Direct Effects on Fibroblast Function

In vitro studies using fibroblast cell cultures have provided evidence for the direct effects of this compound on key cellular players in fibrosis.

-

Inhibition of Fibroblast Proliferation: A key study demonstrated a dose-dependent inhibition of proliferation in fibroblasts derived from normal human skin, scleroderma patient skin, and rheumatoid synovial cells.[4] This suggests a direct cytostatic effect on the cells responsible for producing the fibrotic matrix.

-

Inhibition of Glycosaminoglycan (GAG) Synthesis: The same study found that this compound inhibited the secretion of acid mucopolysaccharides (now known as glycosaminoglycans or GAGs).[4] GAGs are a major component of the ECM, and their overproduction contributes to the pathological stiffness of fibrotic tissue.

-

Collagen Synthesis: Notably, in the study by Priestley & Brown (1979), collagen synthesis was reported to be unaffected by this compound across a range of concentrations and treatment times.[4] This finding suggests a selective effect on ECM components and contrasts with the general assumption that all antifibrotics must directly inhibit collagen production.

Anti-Inflammatory and Antioxidant Properties

-

Anti-Inflammatory Effects: Chronic inflammation is a key driver of fibrosis, promoting the activation and proliferation of fibroblasts. This compound is believed to possess anti-inflammatory properties, which would contribute to its antifibrotic action by reducing the upstream stimuli for fibroblast activation.[1][2]

-

Antioxidant Activity: Some literature suggests that para-aminobenzoic acid (PABA) may act as an antioxidant by scavenging free radicals.[6] Oxidative stress is a known contributor to tissue damage and fibrotic signaling. By reducing oxidative stress, this compound could further protect tissues from fibrotic progression.

Relationship with the TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is the most potent and well-characterized profibrotic cytokine, playing a central role in initiating and driving fibrosis in virtually all tissues.[7][8] A comprehensive review of the literature reveals no direct evidence that this compound's mechanism of action involves the inhibition of the TGF-β signaling pathway. Studies investigating potential antifibrotic compounds often focus on their ability to modulate TGF-β expression, receptor activation, or downstream signaling through Smad proteins.[7][9][10] The absence of such findings for this compound suggests that it likely operates through a TGF-β-independent mechanism, such as the MAO/serotonin pathway.

References

- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β Inhibitors for Therapeutic Management of Kidney Fibrosis [mdpi.com]

Aminobenzoate Potassium: An In-Depth Analysis of its Effects on Fibroblast Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblasts are critical mediators of tissue homeostasis and repair, but their dysregulation can lead to pathological fibrosis. Aminobenzoate potassium, also known as Potaba, is a compound that has been clinically utilized for its antifibrotic properties in conditions such as Peyronie's disease and scleroderma.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on fibroblast proliferation. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. The evidence suggests that this compound exerts a dose-dependent inhibitory effect on the proliferation of various fibroblast types.[3] While the precise molecular mechanisms are not fully elucidated, proposed pathways include the enhancement of monoamine oxidase (MAO) activity and anti-inflammatory effects that indirectly mitigate fibroblast proliferation.[1] This document serves as a foundational resource for researchers investigating antifibrotic therapies and the cellular mechanisms governing fibroblast activity.

Introduction

Fibroblasts are the primary cell type in connective tissue, responsible for synthesizing extracellular matrix (ECM) components, most notably collagen.[4] In response to tissue injury, fibroblasts proliferate and differentiate into myofibroblasts, which are crucial for wound contraction and repair.[5][6] However, persistent activation of fibroblasts leads to excessive ECM deposition, resulting in fibrosis—a pathological process characterized by tissue scarring and hardening that can impair organ function.[1]

Transforming growth factor-beta (TGF-β) is a central mediator of fibrogenesis, potently stimulating fibroblast proliferation and their transdifferentiation into myofibroblasts.[6][7] Consequently, the modulation of fibroblast activity and TGF-β signaling represents a key therapeutic strategy for fibrotic diseases.[7][8] this compound (Potaba), the potassium salt of para-aminobenzoic acid (PABA), has been used in the treatment of fibrotic conditions, suggesting a direct or indirect influence on fibroblast biology.[1][9][10] This guide explores the scientific evidence detailing the impact of this compound on fibroblast proliferation.

Proposed Mechanism of Action of this compound

The antifibrotic activity of this compound is believed to stem from several mechanisms, although the complete molecular pathway remains under investigation.[1]

-

Antifibrotic Activity: The primary proposed mechanism is its ability to interfere with the fibrotic process. It is thought to enhance the activity of monoamine oxidase (MAO), an enzyme that plays a role in the degradation of certain monoamines like serotonin (B10506).[1][11] An imbalance with excess serotonin or insufficient MAO activity has been linked to fibrosis; by enhancing MAO activity, this compound may promote the degradation of fibrotic tissue.[1][11]

-

Anti-inflammatory Effects: Chronic inflammation is a key driver of fibrosis, promoting the proliferation of fibroblasts.[1] this compound is believed to possess anti-inflammatory properties, which would help mitigate the fibrotic cascade by reducing the stimuli that activate fibroblasts.[1]

-

Increased Oxygen Uptake: It has been suggested that this compound increases oxygen uptake at the tissue level.[11] Since MAO requires oxygen as a substrate, this effect could be linked to its enhancement of MAO activity.[11]

Quantitative Data on Fibroblast Proliferation

In vitro studies have directly assessed the impact of this compound on the proliferation of fibroblasts. Research indicates a dose-dependent inhibitory effect on cell growth. However, this inhibition is typically observed at concentrations that are higher than the standard therapeutic range.[3]

Table 1: Effect of this compound on Fibroblast Proliferation

| Cell Type | This compound Concentration (µg/mL) | Observed Effect on Proliferation | Effect on Macromolecule Synthesis | Reference |

| Normal Human Skin Fibroblasts | ~3000 | Dose-dependent inhibition begins | Not specified | [3] |

| Sclerodermatous Human Skin Fibroblasts | ~3000 | Dose-dependent inhibition begins | Inhibition of acid mucopolysaccharide secretion at ≥100 µg/mL; No effect on collagen synthesis | [3] |

| Rheumatoid Synovial Cells | ~3000 | Dose-dependent inhibition begins | Inhibition of acid mucopolysaccharide secretion at ≥100 µg/mL; >50% inhibition at 5000 µg/mL | [3] |

Data synthesized from Priest, R. E., et al. (1979).[3]

It is crucial to note that while proliferation was inhibited at high concentrations, the synthesis of collagen, a key component of fibrotic tissue, was not affected in the cited study.[3] However, the secretion of acid mucopolysaccharides (glycosaminoglycans) was inhibited at concentrations within the therapeutic range, suggesting an alternative mechanism for its antifibrotic effects beyond simply halting cell division.[3]

Implicated Signaling Pathways: The TGF-β Cascade

The Transforming Growth Factor-β (TGF-β) signaling pathway is arguably the most critical pathway in the regulation of fibrosis.[7] TGF-β ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[12] This leads to the phosphorylation and activation of intracellular effector proteins called Smads (specifically Smad2 and Smad3 for the canonical pathway).[7] Activated Smad complexes translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and ECM production.[6][12]

While direct evidence linking this compound to the TGF-β pathway is limited, its antifibrotic nature strongly implies a potential modulatory role. Therapies that disrupt TGF-β1 signaling are a major focus of antifibrotic drug development.[13] Given that TGF-β is a potent stimulator of fibroblast proliferation, the inhibitory effects of this compound could be mediated through antagonism of this pathway.[14][15]

Experimental Protocols for Assessing Fibroblast Proliferation

To evaluate the effect of compounds like this compound on fibroblast proliferation, several well-established in vitro assays are utilized.

General Cell Culture

-

Cell Lines: Primary human dermal fibroblasts (HDFs) or immortalized fibroblast cell lines (e.g., NIH-3T3) are commonly used.[4]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is standard.[4]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]

Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

-

Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Formazan (B1609692) Solubilization: After a 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[4]

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16] A decrease in absorbance in treated wells compared to the control indicates reduced viability or proliferation.

DNA Synthesis Assay (BrdU Incorporation)

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[17]

-

Seeding and Starvation: Seed fibroblasts in a 96-well plate (4,000 cells/well). After adherence, starve the cells for 24 hours in serum-free medium to synchronize their cell cycles.[17]

-

Treatment: Co-incubate cells for 24 hours with a mitogen (e.g., Platelet-Derived Growth Factor, PDGF) to induce proliferation, along with various concentrations of this compound.[17]

-

BrdU Labeling: During the final hours of incubation, add Bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA.

-

Detection: Fix the cells and use an anti-BrdU antibody conjugated to an enzyme or fluorophore to detect the incorporated BrdU.

-

Quantification: Measure the signal (colorimetric or fluorescent) using a plate reader. A reduced signal in treated cells indicates inhibition of DNA synthesis.[17]

Conclusion and Future Directions

This compound demonstrates a clear, dose-dependent inhibitory effect on the proliferation of human fibroblasts in vitro.[3] This effect, however, is most pronounced at concentrations likely exceeding the typical therapeutic range. Its clinical antifibrotic efficacy may therefore rely on a combination of mechanisms, including the inhibition of glycosaminoglycan secretion, anti-inflammatory actions, and the enhancement of MAO activity, which collectively create an environment less conducive to fibrosis.[1][3]

For drug development professionals and researchers, several key areas warrant further investigation:

-

Dose-Response Studies: More detailed in vitro dose-response studies using modern molecular techniques are needed to precisely define the IC50 of this compound on fibroblast proliferation.

-

Signaling Pathway Analysis: Research should focus on elucidating the direct effects of this compound on key fibrotic signaling pathways, particularly TGF-β/Smad signaling.

-

Combination Therapies: Investigating the synergistic potential of this compound with other antifibrotic agents could lead to more effective therapeutic strategies.

By building on the foundational knowledge outlined in this guide, the scientific community can better understand the therapeutic potential of this compound and refine its application in the treatment of debilitating fibrotic diseases.

References

- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of in vitro scratch wound assay experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 13. Hyperosmolar potassium inhibits myofibroblast conversion and reduces scar tissue formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-beta regulates differentially the proliferation of fetal and adult human skin fibroblasts via the activation of PKA and the autocrine action of FGF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ukm.my [ukm.my]

- 17. Frontiers | Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus [frontiersin.org]

Aminobenzoate Potassium: An In-Depth Technical Guide on its Antifibrotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), has been utilized as an antifibrotic agent in various clinical settings, notably in the management of conditions such as Peyronie's disease and scleroderma.[1][2][3] While its precise mechanism of action is not fully elucidated, current evidence suggests a multifactorial process involving anti-inflammatory effects and modulation of fibroblast activity. This technical guide synthesizes the existing scientific literature on the antifibrotic properties of this compound, with a focus on its proposed mechanisms related to collagen metabolism. It presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development in the field of fibrotic disorders.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, is a pathological hallmark of numerous chronic diseases, leading to tissue scarring and organ dysfunction.[4][5] this compound has been investigated for its potential to mitigate fibrotic processes.[1][2] The primary proposed mechanisms center on its antifibrotic and anti-inflammatory activities.[6][7] This guide provides a detailed examination of the scientific evidence supporting these mechanisms.

Proposed Mechanism of Action

The antifibrotic effect of this compound is thought to be multifaceted, primarily involving the modulation of fibroblast activity and inflammatory responses that contribute to fibrosis.[1]

Monoamine Oxidase (MAO) Activity Enhancement

A central hypothesis for the antifibrotic action of this compound involves its ability to enhance the activity of monoamine oxidase (MAO).[6][7] MAO is an enzyme responsible for the oxidative deamination of monoamines, including serotonin (B10506).[6] Elevated levels of serotonin have been associated with increased fibrosis.[1] By increasing MAO activity, this compound may promote the degradation of serotonin, thereby reducing its profibrotic effects.[1][6] This increase in MAO activity is also thought to increase oxygen uptake at the tissue level, which may contribute to the prevention or regression of fibrosis.[7]

Inhibition of Fibroblast Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of fibroblasts in a dose-dependent manner. This effect has been observed in fibroblasts derived from normal human skin, the affected skin of patients with scleroderma, and in rheumatoid synovial cells.[8] By curbing the proliferation of these key effector cells, this compound may reduce the overall capacity for collagen production and ECM deposition.[1]

Anti-inflammatory Effects

Inflammation is a key driver of fibrosis, promoting the activation and proliferation of fibroblasts.[1] this compound is believed to possess anti-inflammatory properties, which contribute to its antifibrotic effects by mitigating the inflammatory milieu that fosters fibrogenesis.[1][6]

Evidence on Collagen Synthesis Inhibition: A Critical Review

While the antifibrotic effects of this compound are clinically observed, its direct impact on collagen synthesis is a subject of debate. A notable in vitro study from 1979 investigated the effects of potassium para-aminobenzoate on macromolecule synthesis in fibroblasts. The study found that while fibroblast proliferation and acid mucopolysaccharide secretion were inhibited, collagen synthesis was not affected across a range of concentrations and treatment times.[8] This finding suggests that the antifibrotic mechanism of this compound may not be a direct inhibition of the collagen synthetic machinery within the fibroblast but rather an upstream effect on fibroblast proliferation and the broader fibrotic environment.

Further research is required to definitively elucidate the precise effects of this compound on the expression of procollagen (B1174764) genes (e.g., COL1A1, COL1A2) and the post-translational modifications of collagen.

Quantitative Data Summary

The available quantitative data from in vitro and clinical studies are summarized below. It is important to note the limited availability of robust, quantitative studies directly assessing the impact of this compound on collagen synthesis.

| Parameter | Cell/Tissue Type | Treatment | Concentration/Dose | Observed Effect | Reference |

| Fibroblast Proliferation | Normal human skin fibroblasts, Scleroderma fibroblasts, Rheumatoid synovial cells | Potassium para-aminobenzoate | Dose-dependent inhibition starting at ~3000 µg/mL | Inhibition of cell proliferation | [8] |

| Acid Mucopolysaccharide Secretion | Rheumatoid synovial cells, Scleroderma fibroblasts | Potassium para-aminobenzoate | Inhibition observed at 100 µg/mL; >50% inhibition at 5000 µg/mL | Inhibition of secretion | [8] |

| Collagen Synthesis | Various strains of fibroblasts | Potassium para-aminobenzoate | Not specified | No effect observed | [8] |

| Skin Softening | Patients with scleroderma | Potassium para-aminobenzoate (KPAB) | Not specified | 90% of 224 treated patients experienced mild, moderate, or marked skin softening | [9] |

| Plaque Size Reduction | Patients with Peyronie's disease | Potassium para-aminobenzoate | Not specified | A double-blind, placebo-controlled study showed a significant decrease in plaque size | [10] |

Experimental Protocols

Detailed experimental protocols from the cited studies are largely unavailable in the public domain. However, based on standard methodologies in fibrosis research, the following outlines the types of protocols that would be employed to investigate the effects of this compound.

Fibroblast Proliferation Assay

A fibroblast proliferation assay would be conducted to quantify the effect of this compound on the growth of fibroblasts.

-

Cell Culture: Primary human dermal fibroblasts would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.

-

Quantification: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting using a hemocytometer.

Collagen Production Assay

To quantify collagen production, a Sircol Soluble Collagen Assay is a standard method.

-

Sample Preparation: Fibroblasts would be cultured and treated with this compound as described above. The cell culture supernatant would be collected to measure secreted soluble collagen.

-

Assay Principle: The Sircol assay utilizes the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of soluble collagens.

-

Procedure: The collected supernatant is incubated with the Sircol dye reagent, leading to the precipitation of a collagen-dye complex. The complex is then pelleted by centrifugation, and the unbound dye is removed. The bound dye is eluted, and the absorbance is measured spectrophotometrically. A standard curve using known concentrations of purified collagen is used for quantification.

Gene Expression Analysis (RT-qPCR)

To assess the effect of this compound on the transcription of collagen and other fibrosis-related genes, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) would be performed.

-

RNA Extraction: Total RNA would be extracted from treated and untreated fibroblast cultures using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA would be reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA would be used as a template for qPCR with primers specific for genes of interest, such as COL1A1, COL1A2, ACTA2 (α-SMA), and TGFB1. A housekeeping gene (e.g., GAPDH) would be used for normalization.

Signaling Pathways and Experimental Workflows

Proposed Antifibrotic Mechanism of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound in mitigating fibrosis.

Caption: Proposed mechanism of this compound's antifibrotic action.

The TGF-β Signaling Pathway in Fibrosis

While a direct link between this compound and the Transforming Growth Factor-beta (TGF-β) pathway has not been established, TGF-β is a central mediator of fibrosis.[11] Understanding this pathway is crucial for contextualizing antifibrotic drug development.

References

- 1. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retrospective studies in scleroderma: skin response to potassium para-aminobenzoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Aminobenzoate Potassium for Scleroderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroderma, a chronic autoimmune disease characterized by progressive skin and internal organ fibrosis, presents a significant therapeutic challenge. Early-stage research has explored the potential of aminobenzoate potassium, also known as Potaba, as an anti-fibrotic agent. This technical guide synthesizes the foundational in vitro and clinical data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to provide a comprehensive resource for researchers in the field.

Core Concepts: Mechanism of Action

The therapeutic potential of this compound in scleroderma is primarily attributed to its anti-fibrotic properties. The proposed mechanisms of action revolve around two key areas:

-

Inhibition of Fibroblast Proliferation and Function: Fibroblasts are the primary cell type responsible for the excessive deposition of collagen and other extracellular matrix (ECM) components that lead to tissue hardening in scleroderma. In vitro studies have shown that this compound can inhibit the proliferation of fibroblasts isolated from both normal and sclerodermatous skin.[1] Furthermore, it has been observed to inhibit the secretion of glycosaminoglycans (acid mucopolysaccharides), another key component of the ECM, by these cells.[1]

-

Modulation of Monoamine Oxidase (MAO) Activity: Another proposed mechanism involves the enhancement of monoamine oxidase (MAO) activity.[2][3][4] MAO is an enzyme responsible for the breakdown of monoamines like serotonin (B10506). Elevated levels of serotonin have been associated with increased fibrosis.[3] By increasing MAO activity, this compound may help to reduce local serotonin levels, thereby mitigating the fibrotic process.[3] This enzymatic action requires oxygen, and it is also suggested that this compound increases oxygen uptake at the tissue level, further supporting this pathway.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage clinical and in vitro studies on this compound for scleroderma.

Table 1: Clinical Trial and Retrospective Study Data

| Study Type | Number of Patients | Treatment Group | Control Group | Key Findings | Reference |

| Randomized, Double-Blind, Placebo-Controlled Trial | 146 (76 completed) | This compound (12 g/day ) | Placebo | No statistically significant difference in skin mobility, skin thickening, or other outcome measures between the two groups.[5][6] | [5][6] |

| Retrospective Study | 320 (224 treated, 96 untreated) | This compound | No this compound | 90% of treated patients experienced skin softening, compared to less than 20% in the untreated group (p < 0.0001).[7] | [7] |

| Retrospective Survival Analysis | 390 | Adequate this compound Treatment | Never Treated with this compound | Improved 5-year (88.5% vs. 69.8%) and 10-year (76.6% vs. 56.6%) survival rates in the treated group (p < 0.01).[8] | [8] |

Table 2: In Vitro Study Data on Fibroblast Function

| Cell Types | This compound Concentration | Effect on Fibroblast Proliferation | Effect on Glycosaminoglycan Secretion | Effect on Collagen Synthesis | Reference |

| Normal Human Skin Fibroblasts, Scleroderma Skin Fibroblasts, Rheumatoid Synovial Cells | Dose-dependent, inhibition starting at ~3000 µg/ml | Dose-dependent inhibition | Inhibition observed even at 100 µg/ml, with >50% inhibition at 5000 µg/ml | No effect observed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in scleroderma.

Clinical Assessment of Skin Involvement: The Modified Rodnan Skin Score (mRSS)

The mRSS is a standardized, semi-quantitative method used to assess skin thickness in scleroderma clinical trials.

Procedure:

-

Patient Positioning: The patient should be in a comfortable and relaxed position to allow for accurate palpation of the skin.

-

Anatomical Sites: Skin thickness is assessed at 17 specific body sites: fingers, hands, forearms, upper arms, thighs, lower legs, feet, face, anterior chest, and abdomen (each side of the upper and lower arms, forearms, hands, fingers, thighs, lower legs, and feet are assessed separately).

-

Palpation Technique: The clinician gently pinches a fold of skin between the thumb and index finger to gauge its thickness and tethering to underlying tissues.

-

Scoring: Each site is scored on a scale of 0 to 3:

-

0: Normal, easily pinchable skin.

-

1: Mild, definite skin thickening.

-

2: Moderate skin thickening, difficult to pinch.

-

3: Severe skin thickening, unable to pinch a skin fold.

-

-

Total Score: The scores from all 17 sites are summed to produce a total mRSS, ranging from 0 to 51. A higher score indicates more extensive and severe skin involvement.

In Vitro Assessment of Fibroblast Proliferation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate human dermal fibroblasts (isolated from normal and scleroderma patient biopsies) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.

In Vitro Assessment of Collagen Synthesis: Sircol Collagen Assay

The Sircol assay is a quantitative dye-binding method for the analysis of soluble and insoluble collagens.

Protocol:

-

Cell Culture and Treatment: Culture human dermal fibroblasts in multi-well plates and treat with various concentrations of this compound as described for the MTT assay.

-

Sample Collection:

-

Soluble Collagen (from culture medium): Collect the cell culture supernatant.

-

Insoluble Collagen (from cell layer): After removing the supernatant, wash the cell layer with PBS and then extract the collagen using a mild acid-pepsin digestion.

-

-

Dye Binding: Add Sircol dye reagent to the collected samples. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

-

Precipitation and Centrifugation: Incubate for 30 minutes to allow the collagen-dye complex to precipitate. Centrifuge to pellet the complex.

-

Washing: Discard the supernatant and wash the pellet to remove unbound dye.

-

Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.

-

Spectrophotometric Measurement: Measure the absorbance of the eluted dye at 555 nm.

-

Quantification: Determine the collagen concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of collagen.

In Vitro Assessment of Monoamine Oxidase (MAO) Activity

MAO activity can be measured using commercially available assay kits, which are typically based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Protocol Outline:

-

Sample Preparation: Prepare cell lysates from human dermal fibroblasts treated with or without this compound.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing a substrate for MAO (e.g., p-tyramine) and a detection reagent that reacts with H₂O₂ to produce a fluorescent or colorimetric signal.

-

Incubation: Incubate the plate at 37°C for a specified period to allow the enzymatic reaction to proceed.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: The signal intensity is proportional to the MAO activity in the sample. Activity can be quantified by comparison to a standard curve. To differentiate between MAO-A and MAO-B activity, specific inhibitors (clorgyline for MAO-A and selegiline (B1681611) for MAO-B) can be included in parallel reactions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical TGF-β signaling pathway in scleroderma fibrosis.

References

- 1. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 3. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. Comparison of this compound and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Retrospective studies in scleroderma: skin response to potassium para-aminobenzoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Pathways of Aminobenzoate Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), is a compound recognized for its antifibrotic properties, particularly in the treatment of conditions such as scleroderma and Peyronie's disease.[1] While its mechanism of action is primarily attributed to its effects on fibrosis, emerging evidence suggests that its therapeutic benefits are also mediated through distinct anti-inflammatory pathways. This technical guide provides an in-depth exploration of the known and hypothesized anti-inflammatory mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for further investigation, and visualizations of the key signaling pathways.

Introduction

Inflammation is a critical component in the pathogenesis of fibrotic diseases, creating a microenvironment that promotes the proliferation of fibroblasts and the excessive deposition of extracellular matrix.[1] this compound is believed to exert an anti-inflammatory effect that contributes to its therapeutic efficacy in mitigating the fibrotic process.[1] Although the precise molecular pathways are not fully elucidated, current research points towards several potential mechanisms, including the modulation of key inflammatory signaling cascades and the activity of pro-inflammatory enzymes. This guide aims to consolidate the current understanding and provide a framework for future research into the anti-inflammatory properties of this compound.

Known and Hypothesized Anti-Inflammatory and Antifibrotic Mechanisms

The anti-inflammatory action of this compound is multifaceted, with evidence suggesting its involvement in several key cellular processes that drive inflammation and fibrosis.

Inhibition of Fibroblast Proliferation and Glycosaminoglycan Secretion

In vitro studies have demonstrated a direct effect of this compound on fibroblasts, the primary cell type responsible for fibrosis. It has been shown to inhibit the proliferation of fibroblasts derived from both normal and sclerodermatous human skin in a dose-dependent manner.[2] Furthermore, it inhibits the secretion of acid mucopolysaccharides (glycosaminoglycans) by these cells, which are key components of the extracellular matrix that contribute to tissue hardening.[2]

Hypothesized Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Evidence suggests that p-aminobenzoic acid (PABA) may suppress neuroinflammation by inhibiting NF-κB signaling and the subsequent production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). By blocking this pathway, this compound could significantly reduce the inflammatory response.

Potential Modulation of the Arachidonic Acid Cascade

The arachidonic acid cascade is a critical pathway in the generation of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Some studies indicate that PABA may inhibit the formation of thromboxane (B8750289) B2, a downstream product of the arachidonic acid pathway in platelets. This suggests a potential, though not yet fully characterized, interaction with this inflammatory cascade.

Possible Inhibition of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is a pro-inflammatory enzyme, primarily released by neutrophils, that generates highly reactive oxidants, contributing to tissue damage in inflammatory conditions. A derivative of PABA, 4-aminobenzoic acid hydrazide (ABAH), has been identified as an irreversible inhibitor of MPO.[3][4] This raises the possibility that this compound may exert some of its anti-inflammatory effects through a similar mechanism of MPO inhibition.

Potential to Induce Anti-Inflammatory Macrophage Polarization

Macrophages can be broadly classified into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. A shift towards M2 polarization is associated with the resolution of inflammation and tissue repair. There are indications that PABA may influence immune cell function by promoting the polarization of macrophages towards an anti-inflammatory M2 state, thereby contributing to a reduction in overall inflammation.[5]

Quantitative Data

The available quantitative data on the direct anti-inflammatory and antifibrotic effects of this compound is limited. The following table summarizes the findings from an in vitro study on human fibroblasts.[2]

| Parameter | Cell Types | Effective Concentration | Observed Effect | Citation |

| Inhibition of Cell Proliferation | Normal human skin fibroblasts, scleroderma fibroblasts, rheumatoid synovial cells | Starting at ~3000 µg/mL | Dose-dependent inhibition | [2] |

| Inhibition of Acid Mucopolysaccharide Secretion | Rheumatoid synovial cells, scleroderma fibroblasts | Starting at 100 µg/mL | Inhibition observed, with over 50% inhibition at 5000 µg/mL | [2] |

Experimental Protocols

The following are detailed, exemplary protocols that can be adapted for the investigation of the anti-inflammatory pathways of this compound.

In Vitro Fibroblast Proliferation and Glycosaminoglycan (GAG) Production Assay

Objective: To quantify the dose-dependent effect of this compound on the proliferation of human dermal fibroblasts and their production of GAGs.

Methodology:

-

Cell Culture: Human dermal fibroblasts (e.g., from scleroderma patients or a commercial cell line) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Proliferation Assay (MTT Assay):

-

Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 100 µg/mL to 5000 µg/mL) for 48-72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

-

GAG Assay (Blyscan™ Assay):

-

Culture fibroblasts in 6-well plates and treat with this compound as above.

-

Collect the cell culture supernatant and digest with papain.

-

Use a sulfated glycosaminoglycan assay kit (e.g., Blyscan™) to quantify the amount of GAGs in the supernatant by measuring absorbance at 656 nm.

-

NF-κB Activation Assay (IκBα Phosphorylation)

Objective: To determine if this compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation of its inhibitor, IκBα.

Methodology:

-

Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 6-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (20 ng/mL), for 15-30 minutes.

-

Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the ratio of phosphorylated to total IκBα.

-

Cyclooxygenase (COX-2) Inhibition Assay

Objective: To assess the ability of this compound to inhibit the activity of the COX-2 enzyme.

Methodology:

-

Assay Principle: This assay measures the peroxidase activity of COX, which is a component of its enzymatic function.

-

Procedure (using a commercial kit):

-

In a 96-well plate, add assay buffer, heme, and human recombinant COX-2 enzyme.

-

Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence according to the kit manufacturer's instructions to determine the rate of the reaction.

-

Calculate the percentage of inhibition and the IC50 value.

-

Myeloperoxidase (MPO) Activity Assay

Objective: To determine if this compound can inhibit the chlorination activity of MPO.

Methodology:

-

Assay Principle: This colorimetric assay measures the production of hypochlorous acid (HOCl) by MPO.

-

Procedure (using a commercial kit):

-

In a 96-well plate, add purified human MPO enzyme.

-

Add various concentrations of this compound or a known MPO inhibitor (e.g., ABAH) as a positive control.

-

Add a solution containing taurine (B1682933).

-

Initiate the reaction by adding hydrogen peroxide.

-

After a specified incubation time, add a chromogen that reacts with the taurine chloramine (B81541) produced by the MPO activity.

-

Measure the absorbance at a specified wavelength (e.g., 412 nm).

-

Calculate the percentage of inhibition and the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of the arachidonic acid cascade.

Caption: Experimental workflow for in vitro screening.

Conclusion

While this compound is primarily recognized for its antifibrotic properties, its role as an anti-inflammatory agent is a critical aspect of its therapeutic profile. The evidence, though still developing, points towards a multi-pronged mechanism of action that includes the direct inhibition of fibroblast activity and the potential modulation of key inflammatory signaling pathways such as NF-κB and the arachidonic acid cascade. Further research, utilizing the experimental frameworks outlined in this guide, is necessary to fully elucidate these pathways and to identify novel therapeutic targets. A comprehensive understanding of the anti-inflammatory effects of this compound will be instrumental in optimizing its clinical use and in the development of new treatments for inflammatory and fibrotic diseases.

References

- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 2. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting myeloperoxidase to stabilize unruptured aneurysm: an imaging-guided approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Aminobenzoate Potassium in Fibrotic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenzoate potassium, also known as Potaba, is a therapeutic agent employed in the management of various fibrotic conditions, including Peyronie's disease and scleroderma. While its clinical efficacy has been observed, a comprehensive understanding of its molecular mechanisms of action remains an area of active investigation. This technical guide provides an in-depth exploration of the current knowledge regarding the molecular targets of this compound in fibrotic diseases. It summarizes key hypotheses, presents available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the proposed signaling pathways. The primary proposed mechanisms center on its antifibrotic and anti-inflammatory properties, potentially mediated through the enhancement of monoamine oxidase (MAO) activity and subsequent reduction of serotonin (B10506) levels, a known promoter of fibrosis. Additionally, effects on fibroblast proliferation and extracellular matrix synthesis have been reported. This guide aims to serve as a valuable resource for researchers and professionals in the field of fibrosis and drug development.

Introduction

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key cellular player in fibrosis is the myofibroblast, which is primarily responsible for the synthesis and deposition of collagen. This compound is a potassium salt of para-aminobenzoic acid (PABA) that has been used for decades to treat a range of fibrotic disorders.[1][2] Its therapeutic applications are rooted in its observed antifibrotic and anti-inflammatory effects.[3] However, the precise molecular pathways through which this compound exerts these effects are not fully elucidated. This document synthesizes the existing evidence on its molecular targets to provide a clearer picture for ongoing and future research.

Proposed Mechanisms of Action and Molecular Targets

The therapeutic effects of this compound in fibrotic diseases are thought to be multifactorial. The most prominent hypotheses regarding its molecular targets are detailed below.

Enhancement of Monoamine Oxidase (MAO) Activity

A central hypothesis is that this compound enhances the activity of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines such as serotonin.[3] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis. By increasing MAO activity, this compound may facilitate the degradation of serotonin, thereby reducing its pro-fibrotic signaling. This proposed mechanism suggests that MAO is a primary molecular target.

Modulation of Fibroblast Function

Fibroblasts are central to the fibrotic process. In vitro studies have investigated the direct effects of this compound on these cells.

-

Inhibition of Fibroblast Proliferation: Research indicates that this compound can inhibit the proliferation of fibroblasts in a dose-dependent manner.[4] This suggests a direct impact on the cell cycle machinery of these cells.

-

Modulation of Extracellular Matrix Synthesis: The effect of this compound on collagen synthesis, a hallmark of fibrosis, is less clear. One key in vitro study found no significant effect on collagen synthesis by various fibroblast strains.[4] However, the same study reported a dose-dependent inhibition of acid mucopolysaccharide (glycosaminoglycan) secretion by rheumatoid synovial cells and scleroderma fibroblasts.[4]

Increased Tissue Oxygenation

Another proposed mechanism is the increase of oxygen uptake at the tissue level.[3] Hypoxia is known to be a contributing factor in the progression of fibrosis. By improving tissue oxygenation, this compound may help to create a microenvironment that is less conducive to fibrotic processes. The direct molecular targets involved in this proposed mechanism have not been fully identified.

Signaling Pathways

The proposed molecular targets of this compound likely influence key signaling pathways that regulate fibrosis.

Serotonin and TGF-β Signaling

The enhancement of MAO activity and subsequent reduction in serotonin levels could indirectly modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis. Serotonin is known to promote fibrosis, in part, by stimulating TGF-β1 production. Therefore, by lowering serotonin levels, this compound may attenuate the downstream pro-fibrotic effects of TGF-β signaling, including the activation of Smad proteins and the transcription of fibrotic genes like collagen.

Quantitative Data

The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Fibroblasts

| Cell Type | Parameter | Concentration (µg/mL) | Effect | Reference |

| Normal Human Skin Fibroblasts | Proliferation | ~3000 | Dose-dependent inhibition | [4] |

| Scleroderma Fibroblasts | Proliferation | ~3000 | Dose-dependent inhibition | [4] |

| Rheumatoid Synovial Cells | Proliferation | ~3000 | Dose-dependent inhibition | [4] |

| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 100 | Inhibition | [4] |

| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 5000 | >50% Inhibition | [4] |

| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 100 | Inhibition | [4] |

| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 5000 | >50% Inhibition | [4] |

| Various Strains | Collagen Synthesis | Range of concentrations | No effect | [4] |

Table 2: Clinical Efficacy of this compound in Peyronie's Disease

| Study Design | Treatment Group | Placebo Group | Outcome | p-value | Reference |

| Prospective, randomized, double-blind, placebo-controlled | 51 patients (12g/day for 12 months) | 52 patients | Response rate (regression in plaque size and/or >=30% reduction in penile curvature) | 74.3% vs 50.0% | 0.016 |

| Mean plaque size change | Decreased from 259 mm² to 142 mm² | Increased to 303 mm² (6 months), then decreased to 233 mm² (12 months) | |||

| Penile curvature deterioration | Stable | 32.5% deteriorated | |||

| Retrospective | 44 patients (12 mg/day) | 65 patients (combination therapy) | Improvement in penile curvature (<30°) | 44.4% | 79.1% |

| Successful sexual intercourse | 42.8% | 78.3% | |||

| Surgical correction | 35.7% | 13.3% |

Table 3: Clinical Efficacy of this compound in Scleroderma

| Study Design | Treatment Group | Placebo Group | Outcome | Finding | Reference |

| Retrospective | Adequately treated patients (n=390 total) | Untreated patients | 5-year survival rate | 88.5% vs 69.8% | Improved survival (p < 0.01) |

| 10-year survival rate | 76.6% vs 56.6% | ||||

| Retrospective | 224 patients treated with KPAB | 96 untreated patients | Skin softening (mild, moderate, or marked) | 90% vs <20% | Significant improvement (p < 0.0001) |

| Prospective, randomized, double-blind, placebo-controlled | 12 g/day for 48 weeks | Matching placebo | Skin mobility and thickening scores | No significant difference | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to investigating the molecular targets of this compound.

Monoamine Oxidase (MAO) Activity Assay (Kynuramine Substrate)

This fluorometric assay measures MAO activity based on the conversion of the non-fluorescent substrate kynuramine (B1673886) to the fluorescent product 4-hydroxyquinoline.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (MAO-A specific inhibitor)

-

Selegiline (MAO-B specific inhibitor)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~320 nm, Emission: ~380-400 nm)

-

This compound (test compound)

Procedure:

-

Prepare Reagents:

-

Dissolve kynuramine in potassium phosphate buffer to a working concentration (e.g., 80 µM for MAO-A, 50 µM for MAO-B).

-

Dilute MAO-A and MAO-B enzymes in potassium phosphate buffer to their optimal working concentrations.

-

Prepare serial dilutions of this compound and control inhibitors (clorgyline, selegiline) in the buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.

-

Add 25 µL of either buffer (for control) or the test compound/inhibitor solution at various concentrations.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

Measure the fluorescence at the appropriate wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO activity inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Fibroblast Proliferation Assay (Scratch Assay)

This assay assesses the effect of a compound on fibroblast migration and proliferation by creating a "scratch" in a confluent cell monolayer and monitoring the rate of closure.

Materials:

-

Human dermal fibroblasts

-

12-well or 24-well culture plates

-

Fibroblast growth medium

-

Serum-free medium (for starvation)

-

Phosphate-buffered saline (PBS)

-

200 µL pipette tip

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

This compound (test compound)

Procedure:

-

Cell Seeding:

-

Seed fibroblasts in a multi-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.

-

-

Cell Starvation (Optional):

-

Once confluent, replace the growth medium with serum-free medium and incubate for 18-24 hours to synchronize the cells in the G0 phase. This helps to distinguish migration from proliferation.

-

-

Creating the Scratch:

-

Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Immediately capture images of the scratch at time 0 using an inverted microscope. Mark the locations of the images for consistent re-imaging.

-

Incubate the plate and capture images at regular intervals (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Use image analysis software to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure for each condition relative to the initial scratch area.

-

Compare the rate of closure between the treated and control groups.

-

Collagen Synthesis Assay (Sirius Red Staining)

This colorimetric assay quantifies the amount of collagen produced by fibroblasts in culture. Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

Materials:

-

Human dermal fibroblasts

-

24-well or 48-well culture plates

-

Fibroblast growth medium

-

Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

-

0.01 M HCl

-

0.1 M NaOH

-

Spectrophotometer (540 nm)

-

This compound (test compound)

Procedure:

-

Cell Culture and Treatment:

-

Seed fibroblasts in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control in fresh medium. It is often beneficial to supplement the medium with ascorbic acid to promote collagen synthesis.

-

Incubate for a desired period (e.g., 48-72 hours).

-

-

Staining:

-

Remove the culture medium and gently wash the cell layer with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes and then air dry.

-

Add the Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.

-

-

Quantification:

-

Elute the bound dye by adding 0.1 M NaOH to each well and incubating with gentle shaking for 30 minutes.

-

Transfer the eluate to a 96-well plate.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Data Analysis:

-

Normalize the absorbance values to the cell number (which can be determined in parallel wells using a crystal violet assay).

-

Compare the amount of collagen produced in the treated groups to the control group.

-

Conclusion and Future Directions

The available evidence suggests that this compound exerts its antifibrotic effects through multiple potential mechanisms, with the enhancement of monoamine oxidase activity being a leading hypothesis. Its ability to inhibit fibroblast proliferation and glycosaminoglycan secretion in vitro provides further support for its role in modulating the fibrotic microenvironment. However, the direct impact on collagen synthesis remains to be definitively established.

Future research should focus on elucidating the direct molecular interactions of this compound. Key areas for investigation include:

-

Direct confirmation of MAO activity enhancement: Studies directly measuring the effect of this compound on MAO-A and MAO-B activity in fibroblast cell lysates are needed to validate this central hypothesis.

-

TGF-β signaling pathway analysis: Investigating the effect of this compound on the phosphorylation of Smad proteins and the expression of TGF-β target genes in fibroblasts will clarify its role in this critical fibrotic pathway.

-

Investigation of effects on reactive oxygen species (ROS): Given the link between oxidative stress and fibrosis, exploring the potential of this compound to modulate ROS production and antioxidant defenses in fibroblasts would provide a more complete understanding of its mechanism of action.

-

Identification of molecular targets for increased tissue oxygenation: If this compound does indeed increase tissue oxygenation, identifying the molecular players involved would open new avenues for research and therapeutic development.

A more comprehensive understanding of the molecular targets of this compound will not only refine its clinical use but also aid in the development of more targeted and effective antifibrotic therapies.

References

- 1. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Comparison of this compound and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminobenzoate Potassium: A Technical Analysis of its Putative Role in Modulating the TGF-β Signaling Pathway

For Immediate Release: December 20, 2025

Audience: Researchers, scientists, and drug development professionals.

[City, State] – This technical guide explores the mechanistic underpinnings of aminobenzoate potassium, a compound utilized in the management of various fibrotic conditions. While its clinical use is established, its precise molecular interactions, particularly with the Transforming Growth Factor-beta (TGF-β) signaling pathway—a master regulator of fibrosis—remain an area of active investigation. This document synthesizes the available preclinical data, outlines a prevailing hypothesis for its mechanism of action, and provides detailed experimental protocols for further research.

Introduction: The Challenge of Fibrosis and the Role of TGF-β

Fibrotic diseases, such as scleroderma and Peyronie's disease, are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue hardening, scarring, and organ dysfunction[1]. The TGF-β signaling cascade is a central pathogenic driver in these conditions. Upon binding of the TGF-β ligand to its receptor complex, a signaling cascade is initiated through the phosphorylation of intracellular Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes, including various collagens and fibronectin, leading to fibroblast activation and ECM accumulation[2][3]. Consequently, targeting this pathway is a primary strategy in the development of antifibrotic therapies.

This compound, also known as Potaba, has been used for decades to treat conditions involving fibrosis[4]. However, a direct, evidence-based mechanism linking it to the canonical TGF-β/Smad pathway has not been fully elucidated in the scientific literature.

Hypothesized Mechanism of Action: An Indirect Effect on TGF-β Signaling

The prevailing hypothesis for this compound's antifibrotic effect is not through direct inhibition of TGF-β receptors or Smad proteins, but via an indirect route involving the modulation of serotonin (B10506) levels.

It is proposed that this compound acts by increasing the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of serotonin (5-hydroxytryptamine or 5-HT)[5][6][7]. Elevated local concentrations of serotonin have been strongly implicated in the pathogenesis of fibrosis. Crucially, studies have demonstrated that serotonin can directly promote fibroblast activation and ECM synthesis by inducing the TGF-β1/Smad signaling pathway[8][9][10][11][12].

Therefore, the proposed mechanism is as follows: this compound enhances MAO activity, leading to a decrease in local serotonin levels. This reduction in serotonin subsequently attenuates the serotonin-driven activation of the TGF-β pathway in fibroblasts, resulting in decreased ECM production and a potential reversal of the fibrotic process.

Quantitative Data from In Vitro Studies

Direct quantitative evidence for the effect of this compound on TGF-β signaling is scarce. However, a key study by Priestley et al. (1979) investigated its effects on fibroblasts from normal and sclerodermatous skin. The findings present a complex picture that warrants further investigation.

Table 1: Effect of this compound on Fibroblast Proliferation

| Cell Type | Concentration (µg/mL) | Proliferation Effect |

| Normal Human Skin Fibroblasts | ~3000 | Dose-dependent inhibition begins |

| Sclerodermatous Fibroblasts | ~3000 | Dose-dependent inhibition begins |

| Rheumatoid Synovial Cells | ~3000 | Dose-dependent inhibition begins |

| Data summarized from Priestley, G.C., & Brown, J.C. (1979).[13] |

Table 2: Effect of this compound on Macromolecule Synthesis

| Cell Type | Concentration (µg/mL) | Effect on Acid Mucopolysaccharide Secretion | Effect on Collagen Synthesis |

| Sclerodermatous Fibroblasts | 100 | Inhibition observed | No effect |

| Rheumatoid Synovial Cells | 100 | Inhibition observed | No effect |

| Sclerodermatous Fibroblasts | 5000 | >50% Inhibition | No effect |

| Rheumatoid Synovial Cells | 5000 | >50% Inhibition | No effect |

| Data summarized from Priestley, G.C., & Brown, J.C. (1979).[13] |

Notably, this study reported that while this compound inhibited fibroblast proliferation and the secretion of acid mucopolysaccharides (glycosaminoglycans) at therapeutic concentrations, it had no discernible effect on collagen synthesis[13]. This finding is in contrast with the expected outcome for an antifibrotic agent that putatively acts via the TGF-β pathway, a major driver of collagen production. This discrepancy highlights a significant gap in the understanding of its mechanism and underscores the need for modern molecular techniques to re-evaluate these effects.

Experimental Protocols for Investigating the Mechanism of Action

To rigorously test the hypothesis that this compound indirectly modulates TGF-β signaling, a series of in vitro experiments are necessary. The following protocols provide a framework for this investigation.

Fibroblast Proliferation Assay (CCK-8 Method)

This assay measures cell viability and proliferation.

-

Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with TGF-β1 (e.g., 5 ng/mL) with or without various concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[14].

Quantification of Collagen Production (Sircol™ Soluble Collagen Assay)

This assay quantifies newly synthesized soluble collagen released into the cell culture medium.

-

Sample Collection: Following the treatment period (e.g., 48-72 hours), collect the cell culture supernatant from each well.

-

Assay Preparation: Prepare collagen standards and samples according to the manufacturer's protocol.

-

Dye Binding: Add 1.0 mL of Sircol™ Dye Reagent to 100 µL of supernatant or standard. Mix for 30 minutes to allow the dye to bind to collagen, forming a precipitate[15][16][17].

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

-

Washing and Elution: Discard the supernatant and wash the pellet. Dissolve the pellet in the Alkali Reagent provided with the kit.

-

Measurement: Transfer the dissolved solution to a 96-well plate and measure the absorbance at 556 nm. Calculate the collagen concentration by comparing the sample absorbance to the standard curve[18].

Western Blot for Phosphorylated Smad2/3

This protocol assesses the activation state of the canonical TGF-β pathway.

-

Cell Lysis: After a short treatment period (e.g., 30-60 minutes with TGF-β1 +/- this compound), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states[19].

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425). Subsequently, probe with an HRP-conjugated secondary antibody[1][20].

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with antibodies for total Smad2/3 and a loading control (e.g., GAPDH) to normalize the data and determine the relative change in Smad phosphorylation.

Conclusion and Future Directions

While this compound has a history of use in fibrotic diseases, its mechanism of action remains poorly defined, particularly concerning the pivotal TGF-β signaling pathway. The leading hypothesis suggests an indirect modulation via the MAO-serotonin axis, which is a plausible but unproven mechanism. The conflicting historical data on its effect on collagen synthesis further complicates the picture.

Future research should focus on rigorously testing this indirect hypothesis using the protocols outlined above. Specifically, determining whether this compound can attenuate TGF-β1-induced Smad2/3 phosphorylation, α-SMA expression (a marker of myofibroblast differentiation), and collagen I production in vitro is critical. Furthermore, directly measuring its effect on MAO activity and serotonin levels in fibroblast cultures would provide a crucial link in the mechanistic chain. A comprehensive understanding of these molecular interactions is essential for optimizing the therapeutic use of this compound and for the development of next-generation antifibrotic drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. ilexlife.com [ilexlife.com]

- 3. quickzyme.com [quickzyme.com]

- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]

- 8. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin drives the activation of pulmonary artery adventitial fibroblasts and TGF-β1/Smad3-mediated fibrotic responses through 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]